An In-depth Technical Guide to 1-(Pyridin-2-yl)propane-1,3-diol
An In-depth Technical Guide to 1-(Pyridin-2-yl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyridin-2-yl)propane-1,3-diol is a heterocyclic organic compound with potential applications in pharmaceutical development. Its structure, featuring a pyridine ring and a propanediol moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the currently available technical information on 1-(Pyridin-2-yl)propane-1,3-diol, including its structure, properties, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical Structure and Identification
1-(Pyridin-2-yl)propane-1,3-diol is a derivative of propane-1,3-diol where a hydrogen atom on the first carbon is substituted with a pyridin-2-yl group.
Systematic Name: 1-(Pyridin-2-yl)propane-1,3-diol
Alternative Name: 1-(2-Pyridinyl)-1,3-propanediol[1]
Chemical Formula: C₈H₁₁NO₂[1]
Molecular Weight: 153.18 g/mol [1]
CAS Registry Number: 213248-46-5[1]
SMILES: OCCO--INVALID-LINK--c1ncccc1
Physicochemical and Computed Properties
Detailed experimental data on the physicochemical properties of 1-(Pyridin-2-yl)propane-1,3-diol are not extensively available in peer-reviewed literature. The following tables summarize computed data obtained from chemical supplier databases.
Table 1: Computed Physicochemical Properties [1]
| Property | Value |
| Topological Polar Surface Area (TPSA) | 53.35 Ų |
| logP (Octanol-Water Partition Coefficient) | 0.4974 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Table 2: General Properties [1][2]
| Property | Value/Description |
| Purity | ≥95% (as per commercial suppliers) |
| Storage Conditions | Sealed in dry, 2-8°C |
| Shipping Conditions | Room temperature in continental US; may vary elsewhere |
Note: The data presented in these tables are computationally derived and should be used as an estimation. Experimental validation is recommended.
Synthesis
Proposed Synthetic Pathway
A potential synthetic route could involve the following steps:
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Aldol Condensation: Reaction of 2-acetylpyridine with formaldehyde in the presence of a base to form 3-hydroxy-1-(pyridin-2-yl)propan-1-one.
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Reduction: Selective reduction of the ketone functionality of 3-hydroxy-1-(pyridin-2-yl)propan-1-one using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the target diol.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for the proposed synthesis.
Caption: Conceptual workflow for the synthesis of 1-(Pyridin-2-yl)propane-1,3-diol.
Hypothetical Experimental Protocol
Disclaimer: The following is a hypothetical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of 3-hydroxy-1-(pyridin-2-yl)propan-1-one
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To a stirred solution of 2-acetylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol) at 0°C, add an aqueous solution of formaldehyde (1.1 eq).
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Slowly add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) while maintaining the temperature at 0-5°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 7.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol
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Dissolve the purified 3-hydroxy-1-(pyridin-2-yl)propan-1-one (1.0 eq) in methanol at 0°C.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone or dilute acetic acid.
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Remove the solvent under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product by column chromatography or recrystallization.
Spectroscopic Data
Experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(Pyridin-2-yl)propane-1,3-diol are not available in public databases. Characterization of the synthesized compound would be essential to confirm its structure.
Biological Activity and Applications in Drug Development
While specific biological activities of 1-(Pyridin-2-yl)propane-1,3-diol have not been detailed in the available literature, it is cited as a key intermediate in the synthesis of pharmaceutical compounds.[3] The pyridine moiety is a common scaffold in many approved drugs, and its derivatives are known to interact with various biological targets.[4][5]
Potential as a Building Block in Drug Discovery
The structural features of 1-(Pyridin-2-yl)propane-1,3-diol, namely the nucleophilic nitrogen of the pyridine ring and the two hydroxyl groups, offer multiple points for chemical modification. This makes it a versatile scaffold for creating libraries of compounds for screening against various therapeutic targets. It is suggested to be particularly useful for developing compounds targeting neurological and cardiovascular diseases, and for modulating neurotransmitter activity.[3] The pyridine ring can mimic the structure of certain neurotransmitters and act as a recognition element for neural receptors.[6]
Caption: Role of 1-(Pyridin-2-yl)propane-1,3-diol in a drug discovery workflow.
Signaling Pathways
There is currently no information available in the scientific literature linking 1-(Pyridin-2-yl)propane-1,3-diol to any specific signaling pathways. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic effects.
Conclusion
1-(Pyridin-2-yl)propane-1,3-diol is a chemical entity with clear potential as a versatile building block in medicinal chemistry. While detailed experimental data regarding its synthesis, properties, and biological activity are sparse in the public domain, its structural characteristics suggest it could be a valuable starting point for the development of novel therapeutics, particularly in the fields of neuroscience and cardiology. Further research is warranted to fully explore the synthetic utility and pharmacological potential of this compound.
